2-[(2,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-[(4-methoxyphenyl)sulfanyl]pyrimidine
Description
This pyrimidine derivative features a 2,4-dichlorobenzylsulfanyl group at position 2, a methoxy group at position 5, and a 4-methoxyphenylsulfanyl substituent at position 2. Its molecular formula is C₁₉H₁₆Cl₂N₂O₂S₂, with a molecular weight of approximately 439.37 g/mol (similar to , differing only in the substitution pattern of the dichlorobenzyl group).
Properties
IUPAC Name |
2-[(2,4-dichlorophenyl)methylsulfanyl]-5-methoxy-4-(4-methoxyphenyl)sulfanylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O2S2/c1-24-14-5-7-15(8-6-14)27-18-17(25-2)10-22-19(23-18)26-11-12-3-4-13(20)9-16(12)21/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIJLMBUOKITRGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SC2=NC(=NC=C2OC)SCC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(2,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-[(4-methoxyphenyl)sulfanyl]pyrimidine is a synthetic organic compound that has garnered interest due to its potential biological activities. This compound contains a pyrimidine ring, which is a six-membered heterocyclic structure known for its diverse pharmacological properties. The presence of dichlorobenzyl and methoxy groups in its structure may enhance its solubility and biological reactivity.
Chemical Structure
The molecular formula of this compound is . Its structure can be represented as follows:
Antimicrobial Properties
Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial activity. For instance, pyrimidine derivatives have been shown to inhibit various bacterial strains, making them potential candidates for developing new antibiotics.
Enzyme Inhibition
The compound's structural components suggest potential enzyme inhibitory activity. Pyrimidines are often evaluated for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are implicated in various diseases including Alzheimer's and urinary tract infections .
Anticancer Activity
In vitro studies have demonstrated that pyrimidine derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the modulation of apoptotic pathways and inhibition of cell proliferation . Compounds structurally related to this compound have shown promising results against various cancer cell lines.
Case Studies
- Inhibitory Activity Against Plasmodium falciparum : A study focused on pyrimidines revealed that certain derivatives displayed inhibitory activity against Plasmodium falciparum dihydrofolate reductase (PfDHFR), with IC50 values ranging from 0.4 to 54 μM depending on the specific analog tested .
- Antibacterial Evaluation : Another investigation assessed a series of synthesized pyrimidines for antibacterial activity against common pathogens. The results indicated that modifications in the sulfanyl group significantly enhanced antibacterial efficacy .
Research Findings
Scientific Research Applications
Scientific Research Applications
The compound has several notable applications in scientific research:
Medicinal Chemistry
- Anticancer Activity: Preliminary studies suggest that this compound may inhibit specific cancer cell lines. Its structure allows it to interact with key molecular targets involved in cancer progression.
- Antimicrobial Properties: Research indicates potential efficacy against various pathogens, making it a candidate for developing new antimicrobial agents.
Biological Studies
- Enzyme Interaction Studies: The compound may interact with enzymes or receptors, influencing various biological pathways such as signal transduction and gene expression regulation.
- Structure-Activity Relationship (SAR) Analysis: Understanding how structural modifications affect biological activity can lead to the development of more potent derivatives.
Chemical Synthesis
- Building Block for Complex Molecules: This compound can serve as a precursor in synthesizing more complex organic molecules, facilitating advancements in organic chemistry.
Case Study 1: Anticancer Activity
A study on substituted pyrimidines revealed that modifications at specific positions could enhance their potency against cancer cell lines, particularly through inhibition of cyclin-dependent kinases (CDKs) . The unique structure of 2-[(2,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-[(4-methoxyphenyl)sulfanyl]pyrimidine suggests it may exhibit similar or enhanced activity.
Case Study 2: Antimicrobial Activity
Research on thiazole-substituted pyrimidines demonstrated significant antimicrobial effects against various bacteria . The structural similarities indicate that the compound may also possess noteworthy antimicrobial properties.
Comparison with Similar Compounds
Substituent Variations on the Benzyl Group
Core Heterocycle Modifications
- 2-[(2,4-Dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole (): Replaces the pyrimidine core with a 1,3,4-oxadiazole ring.
- Ethyl 2-allylsulfanyl-4-(4-methoxyphenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate ():
Physicochemical and Crystallographic Properties
Molecular Weight and Solubility
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-[(2,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-[(4-methoxyphenyl)sulfanyl]pyrimidine, and how can reaction yields be optimized?
Answer:
The synthesis typically involves sequential nucleophilic substitution reactions on a pyrimidine core. Key steps include:
- Step 1: Introduction of the 5-methoxy group via alkoxylation under basic conditions (e.g., NaH in DMF).
- Step 2: Thiolation at the 2- and 4-positions using 2,4-dichlorobenzyl mercaptan and 4-methoxyphenyl mercaptan, respectively, in the presence of a deprotonating agent like K₂CO₃ .
- Yield Optimization: Use anhydrous solvents, controlled temperature (60–80°C), and inert atmosphere (N₂/Ar). Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) improves purity (>95%) .
Basic: What spectroscopic and analytical techniques are essential for confirming the structural integrity of this compound?
Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR to verify substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm for dichlorobenzyl and methoxyphenyl groups) .
- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with Cl atoms .
- X-ray Crystallography: Resolve crystal packing and bond angles (e.g., C–S bond lengths ~1.78 Å) for unambiguous confirmation .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
- Dose-Response Studies: Systematically test activity across concentrations (e.g., 0.1–100 μM) to identify non-linear effects .
- Assay Standardization: Use validated protocols (e.g., ATP-based viability assays) and include positive/negative controls.
- Meta-Analysis: Cross-reference data with structurally analogous pyrimidines (e.g., 2-[(4-Chlorobenzyl)sulfanyl] derivatives) to identify structure-activity trends .
Advanced: What computational strategies are effective for predicting the compound’s interaction with biological targets?
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases) or receptors. Focus on key residues (e.g., ATP-binding pockets) .
- MD Simulations: Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational changes .
- QSAR Models: Train models using descriptors like LogP, polar surface area, and H-bond donors to predict bioavailability .
Advanced: How can X-ray crystallography be employed to analyze the compound’s solid-state structure?
Answer:
- Crystal Growth: Use slow evaporation (e.g., CHCl₃/MeOH 1:1) to obtain single crystals.
- Data Collection: Collect high-resolution (<1.0 Å) data on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
- Refinement: Solve structures via direct methods (SHELXT) and refine with SHELXL. Analyze intermolecular interactions (e.g., π-π stacking of aromatic rings) .
Advanced: What strategies are recommended for designing analogs to explore structure-activity relationships (SAR)?
Answer:
- Substituent Variation: Modify methoxy groups (e.g., replace with ethoxy or halogens) to assess electronic effects .
- Bioisosteric Replacement: Substitute sulfanyl groups with sulfonyl or amine linkers to modulate solubility and target affinity .
- Synthetic Routes: Use parallel synthesis (e.g., Ugi reaction) to generate libraries of derivatives .
Basic: What safety protocols are critical when handling this compound in the lab?
Answer:
- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions .
- Waste Disposal: Collect organic waste in halogen-resistant containers for incineration. Neutralize acidic/byproduct gases (e.g., HCl) with NaOH scrubbers .
Advanced: What in vitro assays are suitable for evaluating the compound’s biological activity?
Answer:
- Enzyme Inhibition: Use fluorescence-based assays (e.g., kinase Glo) with recombinant enzymes (IC₅₀ determination) .
- Cytotoxicity Screening: Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT or resazurin assays. Include cisplatin as a control .
- Membrane Permeability: Perform Caco-2 monolayer assays to predict oral bioavailability .
Basic: How can researchers assess the compound’s solubility and stability under physiological conditions?
Answer:
- Solubility: Use shake-flask method in PBS (pH 7.4) or simulated gastric fluid. Quantify via HPLC-UV .
- Stability: Incubate in plasma (37°C, 24 hr) and analyze degradation products using LC-MS .
Advanced: How should conflicting toxicity data between in vitro and in vivo models be addressed?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
